Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
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Overview
Description
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with formyl and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with an aldehyde, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of a catalyst, such as iron (III) chloride, and solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 3-(5-carboxy-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.
Reduction: 3-(5-hydroxymethyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate: Lacks the formyl group, resulting in different reactivity and biological activity.
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
2,4-Dimethyl-1H-pyrrole-3-carbaldehyde: A simpler structure with only the formyl group on the pyrrole ring.
Uniqueness
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is unique due to the presence of both formyl and methyl ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYWXKWNBYRGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441412 |
Source
|
Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18818-25-2 |
Source
|
Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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